![molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3](/img/structure/B1308285.png)
7-methyl-3H-imidazo[4,5-b]pyridine
Descripción general
Descripción
7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring.
Substitution: Halogenation and alkylation reactions are common, where halogenated derivatives and alkylated products are formed
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
7-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives have shown promising results in cancer treatment through their ability to inhibit specific kinases involved in cell proliferation and survival.
- Kinase Inhibition : Research indicates that imidazo[4,5-b]pyridine derivatives can effectively inhibit Aurora kinases, which play critical roles in cell cycle regulation. For instance, one study demonstrated that a derivative with a pyrazole group at the C7 position inhibited Aurora-A and Aurora-B with IC50 values of 0.212 μM and 0.461 μM, respectively . These compounds also exhibited significant growth inhibition in colon carcinoma cell lines (GI50 = 0.15 - 0.18 μM) and showed moderate stability in liver microsomal studies.
- Mechanisms of Action : The compounds have been shown to interfere with various cellular pathways critical for cancer cell survival. For example, they can inhibit cyclin-dependent kinases (CDK2) and other enzymes associated with tumor growth and metastasis . The structural modifications at different positions on the imidazo[4,5-b]pyridine scaffold have led to enhanced potency against these targets.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.
- Bacterial Inhibition : Compounds derived from this scaffold have shown increased activity against both Gram-positive and Gram-negative bacteria. For example, the presence of chlorine at specific positions on the phenyl groups significantly enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
- Mechanism Insights : The introduction of methyl groups at certain positions has been linked to improved antibacterial activity, suggesting a structure-activity relationship that can be exploited for developing new antibiotics.
Antifungal Applications
Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as antifungal agents.
- Fungicidal Activity : A series of novel derivatives were synthesized and tested against Puccinia polysora, a fungal pathogen affecting crops. One derivative exhibited an EC50 value of 4.00 mg/L, comparable to established fungicides like tebuconazole . This indicates that these compounds could serve as effective alternatives in agricultural applications.
Antiviral Properties
The antiviral potential of this compound has also been investigated.
- Inhibition of HIV : Studies have shown that certain derivatives possess moderate to good activity against HIV strains in vitro. The structural modifications enhance their interaction with viral targets, suggesting a pathway for developing new antiviral therapies .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 7-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, as a GABA A receptor modulator, it enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid, leading to increased inhibitory effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
7-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and proton pump inhibitor highlights its versatility and potential in medicinal chemistry .
Actividad Biológica
7-Methyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse pharmacological properties. This compound has been studied for its potential applications in oncology, as well as its activity against various biological targets, including kinases and receptors involved in hypertension and metabolic disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₇H₇N₃
- IUPAC Name : this compound
Anticancer Activity
Several studies have investigated the anticancer properties of this compound derivatives. Notably, derivatives such as 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have shown significant inhibitory effects on Aurora-A and Aurora-B kinases, which are critical for cancer cell proliferation.
Compound | Kinase Inhibition (IC₅₀) | Cell Line Growth Inhibition (GI₅₀) |
---|---|---|
7a | Aurora-A: 0.212 μM | SW620: 0.18 μM |
Aurora-B: 0.461 μM | HCT116: 0.15 μM |
In HeLa cells, compound 7a inhibited autophosphorylation of Aurora-A with an IC₅₀ of 0.087 μM, indicating its potent activity against cervical cancer cells .
Antihypertensive and Metabolic Effects
This compound derivatives have also been identified as dual-action compounds that target both the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor (PPARγ). For example, compound 2l demonstrated potent angiotensin II receptor antagonism with an IC₅₀ of 1.6 nM and partial PPARγ agonism (EC₅₀ = 212 nM), highlighting its potential in treating hypertension and insulin resistance .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by their substitution patterns. Research indicates that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance:
- Bromo-substituted derivatives exhibited increased antiproliferative effects compared to their non-substituted counterparts.
- Compounds with unsubstituted amidino groups showed strong activity against colon carcinoma cells with IC₅₀ values ranging from 0.4 to 0.7 μM .
Case Studies and Research Findings
- Fungicidal Activity : A study synthesized novel imidazo[4,5-b]pyridine derivatives that displayed significant fungicidal activity against Puccinia polysora, with one compound achieving an EC₅₀ value comparable to established fungicides .
- Antiproliferative Studies : Comprehensive evaluations of various imidazo[4,5-b]pyridine derivatives revealed their effectiveness against a range of human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and acute lymphoblastic leukemia (DND-41). The most promising compounds showed IC₅₀ values below 1 μM across multiple cell lines .
Propiedades
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHKMMWUUIOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398280 | |
Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-20-3 | |
Record name | 27582-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?
A1: this compound belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []
Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?
A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.
Q3: Can you provide an example of how this compound has been modified to create a drug candidate and what biological target does this derivative interact with?
A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the this compound scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]
Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?
A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.